molecular formula C22H25N7O2 B2886082 2-(4-BENZYLPIPERAZIN-1-YL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE CAS No. 587003-32-5

2-(4-BENZYLPIPERAZIN-1-YL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE

Cat. No.: B2886082
CAS No.: 587003-32-5
M. Wt: 419.489
InChI Key: MUVFKZYRBOXNIF-UHFFFAOYSA-N
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Description

2-(4-BENZYLPIPERAZIN-1-YL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a benzylic piperazine moiety and a nitropyrimidine core. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BENZYLPIPERAZIN-1-YL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate. This is achieved by reacting benzyl chloride with piperazine in the presence of a base such as sodium hydroxide.

    Nitration of Pyrimidine: The next step involves the nitration of a pyrimidine derivative. This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The final step involves the coupling of the piperazine intermediate with the nitrated pyrimidine derivative. This is usually done in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-BENZYLPIPERAZIN-1-YL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(4-BENZYLPIPERAZIN-1-YL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-BENZYLPIPERAZIN-1-YL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or modulation of neurotransmitter release in the brain.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BENZYLPIPERAZIN-1-YL)-7-(3-METHYLPHENYL)-1H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE
  • N-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-N-METHYLAMINE

Uniqueness

2-(4-BENZYLPIPERAZIN-1-YL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE stands out due to its unique combination of a benzylic piperazine moiety and a nitropyrimidine core. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4-N-(3-methylphenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O2/c1-16-6-5-9-18(14-16)24-21-19(29(30)31)20(23)25-22(26-21)28-12-10-27(11-13-28)15-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3,(H3,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVFKZYRBOXNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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